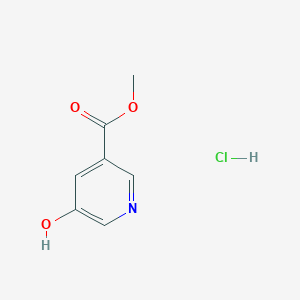

Methyl 5-hydroxynicotinate hydrochloride

Description

Properties

IUPAC Name |

methyl 5-hydroxypyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h2-4,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTTVNGGAWBBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89937-78-0 | |

| Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89937-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis of Methyl 5-hydroxynicotinate hydrochloride

An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxynicotinate Hydrochloride

Introduction

Methyl 5-hydroxynicotinate is a pivotal pyridine-based heterocyclic compound, serving as a versatile intermediate in organic synthesis. Its structural analogue, nicotinic acid (Niacin or Vitamin B3), is a fundamental component in various biological processes. The introduction of a hydroxyl group at the 5-position and a methyl ester at the 3-position makes Methyl 5-hydroxynicotinate a valuable building block for more complex molecules, particularly in the pharmaceutical industry. For instance, it is a key precursor for the synthesis of metabolites of widely used insecticides like imidacloprid, enabling crucial research in pharmacokinetics, environmental impact, and toxicology.[1]

This guide provides a comprehensive technical overview of the primary synthetic routes to Methyl 5-hydroxynicotinate, culminating in its conversion to the more stable and handleable hydrochloride salt. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and offer insights into process optimization and characterization, grounded in established scientific literature.

Core Synthetic Strategy: Fischer-Speier Esterification

The most direct and widely adopted method for synthesizing Methyl 5-hydroxynicotinate is the Fischer-Speier esterification of its parent carboxylic acid, 5-hydroxynicotinic acid.[1] This classic reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Mechanistic Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The role of the strong acid catalyst (e.g., H₂SO₄, SOCl₂) is paramount. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This "activation" allows the weakly nucleophilic methanol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.

To drive the reaction equilibrium toward the product side, Le Châtelier's principle is applied by using a large excess of methanol, which acts as both a reactant and the solvent.

Caption: Figure 1: Mechanism of Fischer Esterification.

Synthetic Protocols and Methodologies

Several variations of the Fischer esterification have been reported, primarily differing in the choice of acid catalyst and reaction conditions. Below are two authoritative and reproducible protocols.

Method 1: Sulfuric Acid Catalysis

This is the most common and cost-effective method, suitable for both small-scale and large-scale synthesis. Concentrated sulfuric acid is a potent dehydrating agent and proton source.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxynicotinic acid (e.g., 833 g, 5.99 mol) and methanol (6.7 L).[1]

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (e.g., 292 mL) dropwise, ensuring the internal temperature remains below 30°C.[1] The exothermic nature of this addition requires careful control.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for an extended period (e.g., 7 days for high conversion on a large scale, though 12-24 hours is often sufficient for smaller scales).[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Precipitation: Dissolve the residue in water (4 L) and carefully adjust the pH to 8 using a saturated solution of sodium bicarbonate (NaHCO₃).[1] This step neutralizes the sulfuric acid and deprotonates the pyridine nitrogen, causing the free ester, Methyl 5-hydroxynicotinate, to precipitate as a white solid.

-

Isolation: Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum at 60°C.[1]

Method 2: Thionyl Chloride / Sulfuryl Chloride Catalysis

Using thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) offers an alternative that can sometimes proceed under milder conditions or with shorter reaction times. These reagents react with methanol in situ to generate HCl and methyl sulfite/sulfate species, which act as the esterification catalysts.

Experimental Protocol:

-

Setup: Suspend 5-hydroxynicotinic acid (e.g., 497 mg, 3.57 mmol) in methanol (5 mL) in a round-bottom flask at room temperature.[1]

-

Reagent Addition: Add sulfuryl chloride (e.g., 780 µL, 10.7 mmol) dropwise to the suspension.[1] (Note: Thionyl chloride can also be used effectively).[2]

-

Reaction: Heat the mixture to 60°C and stir overnight.[1]

-

Work-up: Cool the reaction to room temperature. Add a buffer solution (e.g., 0.1 M potassium phosphate, pH 7, 50 mL) to neutralize the acid.[1]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.[1]

Synthesis of the Hydrochloride Salt

For improved stability, solubility in certain solvents, and ease of handling, the free base of Methyl 5-hydroxynicotinate is often converted to its hydrochloride salt.

Caption: Figure 2: Overall Synthetic Workflow.

Experimental Protocol:

-

Dissolution: Dissolve the purified Methyl 5-hydroxynicotinate free base in a minimal amount of a suitable anhydrous solvent, such as isopropanol, methanol, or diethyl ether.

-

Acidification: While stirring, add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise until the solution becomes acidic and a precipitate forms. Gaseous HCl can also be bubbled through the solution.

-

Isolation: Collect the resulting white precipitate by filtration.

-

Drying: Wash the solid with a small amount of cold anhydrous solvent (e.g., diethyl ether) to remove any residual acid and dry under vacuum.

Data Summary and Characterization

The successful synthesis of Methyl 5-hydroxynicotinate is confirmed through standard analytical techniques.

Comparative Synthesis Data

| Method | Starting Material | Catalyst/Reagent | Solvent | Temp. | Time | Yield | Ref. |

| 1 | 5-Hydroxynicotinic acid | H₂SO₄ | Methanol | 70°C | 12 h | ~60%* | [1] |

| 2 | 5-Hydroxynicotinic acid | Sulfuryl Chloride | Methanol | 60°C | Overnight | 65% | [1] |

| 3 | 5-Hydroxynicotinic acid | H₂SO₄ | Methanol | Reflux | 7 days | 85% | [1] |

| 4 | 5-Methylnicotinic acid | Thionyl Chloride | Methanol | Reflux | 4 h | 98% | [2] |

| Yield calculated from reported masses for a specific small-scale reaction. Note that Method 4 is for a related but different compound, included to show the efficiency of thionyl chloride. |

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆, 400MHz): δ 10.46 (s, 1H, -OH), 8.54 (s, 1H, Ar-H), 8.35 (d, J=2.8Hz, 1H, Ar-H), 7.59 (s, 1H, Ar-H), 3.85 (s, 3H, -OCH₃).[1]

-

¹H NMR (CDCl₃, 400MHz): δ 8.25 (s, 1H), 8.13 (d, J=1.8Hz, 1H), 7.38 (br. s., 1H), 3.17 (s, 3H).[1] Note: The phenolic proton signal is broad and may not always be distinct.

Conclusion

The is a well-established process, primarily relying on the robust and scalable Fischer-Speier esterification of 5-hydroxynicotinic acid. The choice between sulfuric acid and thionyl/sulfuryl chloride catalysis depends on factors such as desired reaction time, scale, and available resources. Subsequent conversion to the hydrochloride salt provides a stable, crystalline solid suitable for further synthetic applications. The protocols and data presented in this guide offer a reliable foundation for researchers and drug development professionals working with this important chemical intermediate.

References

-

Methyl 5-hydroxy-3-pyridinecarboxylate - Amerigo Scientific. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Methyl 5-Hydroxynicotinate Hydrochloride

Foreword: Unveiling the Potential of a Novel Nicotinate Derivative

For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia, yet its full therapeutic potential has been hampered by tolerability issues, primarily cutaneous flushing. This has driven the exploration of nicotinic acid derivatives and prodrugs aimed at mitigating side effects while retaining or even enhancing efficacy. Methyl 5-hydroxynicotinate hydrochloride emerges as a compound of significant interest in this landscape. Its structure suggests a dual-faceted mechanism of action: firstly, as a prodrug of 5-hydroxynicotinic acid, and secondly, as a potential modulator of cellular redox status through its contribution to the NAD+ pool. This guide provides a comprehensive technical overview of the hypothesized biological activities of this compound, grounded in the established pharmacology of nicotinic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic investigation of this promising molecule.

Chemical Identity and Rationale for Investigation

This compound is the hydrochloride salt of the methyl ester of 5-hydroxynicotinic acid.

| Compound | This compound |

| Synonyms | 5-Hydroxynicotinic Acid Methyl Ester HCl, 5-Hydroxy-3-pyridinecarboxylic Acid Methyl Ester HCl, Methyl 5-Hydroxy-3-pyridinecarboxylate HCl |

| Molecular Formula | C₇H₈ClNO₃ |

| Molecular Weight | 189.60 g/mol |

| CAS Number | 89937-78-0 |

The primary rationale for investigating this molecule is twofold:

-

Prodrug Strategy: The esterification of the carboxylic acid group of 5-hydroxynicotinic acid to form methyl 5-hydroxynicotinate is a classic prodrug approach. It is anticipated that in vivo, endogenous esterases will hydrolyze the methyl ester, releasing the active metabolite, 5-hydroxynicotinic acid.[1][2] This controlled release may offer an improved pharmacokinetic and side-effect profile compared to the direct administration of the parent acid.

-

Hydroxylated Nicotinic Acid Moiety: The presence of a hydroxyl group at the 5-position of the pyridine ring distinguishes this compound from nicotinic acid. This modification can potentially alter its receptor binding affinity, metabolic fate, and introduce additional biological activities, such as antioxidant properties.[3][4]

Hypothesized Biological Activities and Mechanisms of Action

Based on its chemical structure and the known pharmacology of related compounds, the following biological activities are proposed for this compound, following its in vivo conversion to 5-hydroxynicotinic acid.

Modulation of Lipid Metabolism via GPR109A Activation

Nicotinic acid exerts its primary lipid-lowering effects through the activation of the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes.[5][6] Activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade of events suppresses the mobilization of free fatty acids from adipose tissue to the liver, thereby reducing the synthesis of triglycerides and very-low-density lipoprotein (VLDL).

It is hypothesized that 5-hydroxynicotinic acid, the active metabolite of Methyl 5-hydroxynicotinate, will also act as an agonist at the GPR109A receptor. The hydroxyl group at the 5-position may influence the binding affinity and potency at the receptor compared to nicotinic acid.

Figure 1: Hypothesized GPR109A signaling pathway for this compound.

Role as a Precursor for NAD+ Biosynthesis

Nicotinic acid is a well-established precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+) through the Preiss-Handler pathway.[7][8] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[9][10] A decline in NAD+ levels is associated with aging and metabolic diseases.

Following hydrolysis to 5-hydroxynicotinic acid, it is plausible that this metabolite can enter the Preiss-Handler pathway to boost cellular NAD+ levels. The efficiency of this conversion and its impact on NAD+-dependent cellular processes warrant investigation.

Figure 2: Hypothesized entry of 5-hydroxynicotinic acid into the NAD+ biosynthesis pathway.

Antioxidant and Anti-inflammatory Properties

The hydroxyl group on the pyridine ring of 5-hydroxynicotinic acid suggests potential antioxidant activity.[4] This functional group may act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS). Furthermore, nicotinic acid itself has demonstrated anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and chemokines.[11][12] Derivatives of 5-hydroxynicotinic acid have shown cardioprotective effects attributed to their antioxidant properties.[4]

The anti-inflammatory actions of nicotinic acid are, in part, mediated by GPR109A on immune cells, such as macrophages.[6] It is therefore hypothesized that this compound, via its active metabolite, could suppress inflammatory pathways, which is highly relevant in the context of atherosclerosis, a chronic inflammatory disease.

Neuroprotective Effects

Niacin and its derivatives have been investigated for their neuroprotective properties, with potential applications in neurodegenerative diseases and ischemic stroke.[13][14] The mechanisms are thought to involve the maintenance of cellular energy levels through NAD+ repletion and the modulation of inflammatory responses in the central nervous system.[15] GPR109A is also expressed in microglia, and its activation can regulate neuroinflammation.[16] The potential of this compound to cross the blood-brain barrier and exert neuroprotective effects warrants investigation.

Experimental Workflows for Validation

A systematic experimental approach is required to validate the hypothesized biological activities of this compound.

In Vitro Hydrolysis and Cellular Uptake

Objective: To confirm the conversion of Methyl 5-hydroxynicotinate to 5-hydroxynicotinic acid and assess its uptake into relevant cell types.

Protocol: Esterase-mediated Hydrolysis Assay

-

Prepare Solutions:

-

Substrate: this compound in a suitable buffer (e.g., PBS, pH 7.4).

-

Enzyme: Porcine liver esterase or human serum.

-

Control: Substrate in buffer without enzyme.

-

-

Incubation: Incubate the substrate with the enzyme solution at 37°C.

-

Time-course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., acetonitrile or methanol).

-

Analysis: Analyze the samples by HPLC or LC-MS to quantify the disappearance of the parent compound and the appearance of 5-hydroxynicotinic acid.

Protocol: Cellular Uptake Study

-

Cell Culture: Culture relevant cell lines (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, or primary neurons).

-

Treatment: Treat the cells with this compound or 5-hydroxynicotinic acid at various concentrations and time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

-

Analysis: Analyze the cell lysates by LC-MS to determine the intracellular concentrations of the parent compound and its metabolite.

GPR109A Receptor Activation Assays

Objective: To determine if 5-hydroxynicotinic acid is an agonist of the GPR109A receptor.

Protocol: cAMP Measurement Assay

-

Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Compound Treatment: Co-incubate the cells with forskolin and varying concentrations of 5-hydroxynicotinic acid or nicotinic acid (positive control).

-

cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates GPR109A agonism. Plot a dose-response curve to determine the EC₅₀ value.

NAD+ Biosynthesis and Metabolism

Objective: To assess the ability of this compound to increase intracellular NAD+ levels.

Protocol: NAD+/NADH Quantification Assay

-

Cell Culture: Culture cells of interest (e.g., primary hepatocytes or neurons).

-

Compound Treatment: Treat the cells with various concentrations of this compound for different durations (e.g., 6, 12, 24 hours).

-

Metabolite Extraction: Extract NAD+ and NADH from the cells using an acid/base extraction method.

-

Quantification: Measure NAD+ and NADH levels using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: Calculate the total NAD+ levels and the NAD+/NADH ratio.

Assessment of Antioxidant and Anti-inflammatory Activity

Objective: To evaluate the antioxidant and anti-inflammatory effects of this compound.

Protocol: In Vitro Antioxidant Assays

-

DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable free radical DPPH.

-

Cellular ROS Assay: Treat cells (e.g., macrophages) with an oxidizing agent (e.g., H₂O₂) in the presence or absence of the test compound. Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

Protocol: Anti-inflammatory Cytokine Profiling

-

Cell Culture: Use an appropriate cell model, such as primary human macrophages or a murine macrophage cell line (e.g., RAW 264.7).

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Compound Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) using ELISA or a multiplex immunoassay.

-

Gene Expression Analysis: Isolate RNA from the cells and perform qRT-PCR to analyze the expression of inflammatory genes.

Figure 3: A logical workflow for the experimental validation of this compound's biological activities.

Concluding Remarks and Future Directions

This compound represents a promising molecule for further investigation in the fields of metabolic disease, inflammation, and neurodegeneration. Its potential to act as a prodrug of a hydroxylated nicotinic acid derivative offers a compelling rationale for its development. The experimental framework outlined in this guide provides a clear path for elucidating its mechanism of action and therapeutic potential. Future in vivo studies in relevant animal models of dyslipidemia, atherosclerosis, and neurodegenerative diseases will be crucial to translate the in vitro findings into a broader physiological context. A thorough characterization of its pharmacokinetic profile, including its ability to cross the blood-brain barrier, will also be essential for its successful development as a therapeutic agent.

References

- Chen, J., & Chopp, M. (2018). Niacin, an Old Drug, has New Effects on Central Nervous System Disease.

- PubChem. (n.d.). Methyl Nicotinate.

- Gasperi, V., Sibilano, M., Savini, I., & Catani, M. V. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International journal of molecular sciences, 20(4), 974.

- CymitQuimica. (n.d.). 5-Hydroxynicotinic acid.

- Danilenko, L. M., Pokrovskii, M. V., Kesarev, O. G., Timokhina, A. S., & Sernov, L. N. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3).

- PubChem. (n.d.). 5-Hydroxynicotinic acid.

- Abdel-Wahab, O. I., & Williams, F. M. (1987). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. Biochemical pharmacology, 36(18), 2915–2919.

- Lin, C. C., Lin, H. Y., Chen, Y. L., & Chyau, C. C. (2017). Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. Journal of food science and technology, 54(10), 3127–3134.

- Slomka, M., Zieminska, E., Salinska, E., & Lazarewicz, J. W. (2008). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro.

- Anić Marković, L., Stilinović, N., Hrenar, T., & Balić, T. (2022). In vitro antioxidant activity of nicotinic acid hydrazides: experimental and theoretical study. Cherry.

- The Good Scents Company. (n.d.).

- ChemicalBook. (n.d.). 5-Hydroxynicotinic acid.

- Guidechem. (n.d.).

- Morris, M. C. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. The international journal of tryptophan research : IJTR, 11, 1178646918776658.

- Jones, I. W., & O'Neill, M. J. (2004). Neuronal Nicotinic Receptors and Neuroprotection: Newer Ligands May Help us Understand their Role in Neurodegeneration. Current drug targets. CNS and neurological disorders, 3(3), 227–234.

- Henderson, L. M., & Gross, C. J. (1979). Nicotinamide uptake and metabolism by chick intestine. The Journal of nutrition, 109(4), 646–653.

- Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., & Iqbal, S. (2014). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Journal of the Chemical Society of Pakistan, 36(2), 329-336.

- Said, H. M., & Nabokina, S. M. (2013). Mechanism and regulation of human intestinal niacin uptake. American journal of physiology. Cell physiology, 305(4), C371–C378.

- Prachayasittikul, V., Worachartcheewan, A., Shoombuatong, W., Songtawee, N., Prachayasittikul, S., & Prachayasittikul, V. (2015). A Comparative Analysis of the Biological Activities of Methyl 6-Methylnicotinate and Other Nicotinic Acid Esters.

- Digby, J. E., McNeill, E., Dyar, Z., & Choudhury, R. P. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin.

- AboutNAD. (n.d.). Inside NAD+ Biosynthesis: Step-by-Step Guide to Your Cell's Energy Factory.

- AboutNAD. (n.d.). NAD+ Biosynthesis and Metabolome.

- Benchchem. (n.d.).

- Daniel, H., & Vohra, M. S. (1989). Intestinal uptake of nicotinic acid as a function of microclimate-pH. The Journal of nutritional biochemistry, 1(1), 38–43.

- Houtkooper, R. H., Canto, C., Wanders, R. J., & Auwerx, J. (2010). The secret life of NAD+: an old metabolite controlling new metabolic signaling pathways. Endocrine reviews, 31(2), 194–223.

- Wikipedia. (n.d.). Nicotinamide adenine dinucleotide.

- Ahmed, K., Tunaru, S., & Offermanns, S. (2015). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 16(12), 29336–29348.

- ResearchGate. (n.d.). Residues interacting with niacin in GPR109A-niacin complex.

- Guidechem. (n.d.).

- Erharuyi, O., Falodun, A., & Langer, P. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.

- Si, H., & Liu, D. (2014). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. Journal of nutritional biochemistry, 25(6), 655–664.

- Digby, J. E., Martinez, F., & Choudhury, R. P. (2014). GPR109A and vascular inflammation.

- Lee, C. H., & Suk, K. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain.

- Kirkland, J. B. (2016). Niacin. Advances in nutrition (Bethesda, Md.), 7(3), 558–560.

- Nikiforov, A. A., Dolle, C., Niere, M., & Ziegler, M. (2015). Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells. The Journal of biological chemistry, 290(46), 27814–27824.

- Johnson, S., & Imai, S. I. (2018). NAD + biosynthesis, aging, and disease. F1000Research, 7, 132.

- de Moura, A. C., Grings, M., & Ribeiro, L. R. (2010). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, biochemistry, and behavior, 96(3), 329–334.

- Feingold, K. R. (2013). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Scilit.

- Yahfoufi, N., Alsadi, N., Jambi, M., & Matar, C. (2020). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications.

- Coe, S., & Ryan, L. (2024). The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies. European journal of nutrition, 63(4), 1149–1163.

- CymitQuimica. (n.d.).

- TCI Chemicals. (n.d.).

Sources

- 1. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 27828-71-3: 5-Hydroxynicotinic acid | CymitQuimica [cymitquimica.com]

- 4. Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action [wisdomlib.org]

- 5. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]

- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldmanlaboratories.com [goldmanlaboratories.com]

- 8. aboutnad.com [aboutnad.com]

- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 10. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of Methyl 5-Hydroxynicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxynicotinate, a pyridine-based scaffold, serves as a crucial starting point for the design and synthesis of novel ligands targeting nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs of methyl 5-hydroxynicotinate hydrochloride. By exploring various synthetic strategies and detailing key in-vitro and in-vivo characterization assays, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of developing selective and potent nAChR modulators based on this versatile chemical core.

Introduction: The Significance of the Methyl 5-Hydroxynicotinate Scaffold

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, making them a prime target for therapeutic intervention.[1]

The pyridine-3-carboxylic acid ester core, present in methyl 5-hydroxynicotinate, is a well-established pharmacophore for nAChR ligands. The strategic placement of a hydroxyl group at the 5-position offers a key point for structural modification, allowing for the fine-tuning of electronic and steric properties to achieve desired selectivity and potency for various nAChR subtypes. The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in biological assays. This guide will delve into the chemical space surrounding this core structure, providing a roadmap for the rational design of novel therapeutic agents.

Synthetic Strategies for Methyl 5-Hydroxynicotinate Analogs

The synthesis of structural analogs of methyl 5-hydroxynicotinate can be broadly approached through two main strategies: modification of the pre-existing pyridine ring or de novo synthesis of the substituted pyridine core.

Functionalization of the Pyridine Ring

A common and versatile approach involves the modification of a pre-formed 5-hydroxynicotinic acid or methyl 5-hydroxynicotinate scaffold. This allows for the introduction of a wide array of substituents at various positions of the pyridine ring.

2.1.1. Modification of the 5-Hydroxy Group:

The hydroxyl group at the 5-position is a prime target for chemical modification to explore its role in receptor binding.

-

Etherification: Conversion of the hydroxyl group to various alkoxy derivatives can be achieved via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. This modification allows for the exploration of the steric and electronic effects of different alkyl chains on receptor affinity and selectivity.

-

Esterification: Acylation of the 5-hydroxy group to form ester analogs can be accomplished using acid chlorides or anhydrides in the presence of a base. This introduces an additional carbonyl group, which can act as a hydrogen bond acceptor and influence the compound's pharmacokinetic profile.

2.1.2. Substitution at Other Ring Positions:

Introducing substituents at the 2, 4, and 6-positions of the pyridine ring can significantly impact the pharmacological properties of the resulting analogs.

-

Halogenation: Halogens can be introduced at various positions on the pyridine ring to modulate electronic properties and provide handles for further functionalization through cross-coupling reactions.

-

Nitration and Amination: Nitration of the pyridine ring, followed by reduction of the nitro group, provides a route to amino-substituted analogs.[2] The amino group can then be further modified, for example, through acylation, to explore the impact of different substituents on biological activity.[2]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing aryl, heteroaryl, and amino groups at specific positions of a halogenated pyridine core.[3]

De Novo Pyridine Ring Synthesis

For more complex substitution patterns that are not easily accessible through functionalization of a pre-existing ring, de novo synthesis provides a powerful alternative. Various methods for constructing the pyridine ring from acyclic precursors have been developed.[3]

A General Workflow for Analog Synthesis is depicted below:

Caption: General workflow for the synthesis of methyl 5-hydroxynicotinate analogs.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 6-aryl-substituted methyl 5-hydroxynicotinate analogs from a 6-halo precursor.

Materials:

-

Methyl 6-bromo-5-hydroxynicotinate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add methyl 6-bromo-5-hydroxynicotinate, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

To prepare the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The precipitate is then collected by filtration.

Biological Evaluation of Methyl 5-Hydroxynicotinate Analogs

A thorough biological evaluation is essential to determine the affinity, selectivity, and functional activity of the synthesized analogs at various nAChR subtypes. This typically involves a tiered approach, starting with in-vitro binding and functional assays, followed by more complex in-vivo studies for promising candidates.

In-Vitro Assays

3.1.1. Radioligand Binding Assays:

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor subtype.[3] In a competitive binding assay, the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Kᵢ) can be calculated.

Experimental Protocol: Competitive Radioligand Binding Assay [3]

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells)

-

Radioligand (e.g., [³H]epibatidine, [³H]cytisine)

-

Unlabeled test compounds (analogs of methyl 5-hydroxynicotinate)

-

Non-specific binding control (e.g., nicotine)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound, or a high concentration of an unlabeled ligand (for non-specific binding).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ and Kᵢ values for each test compound.

3.1.2. Cell-Based Functional Assays:

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor. These assays typically measure changes in ion flux or membrane potential upon receptor activation.

-

Fluorometric Imaging Plate Reader (FLIPR) Assays: FLIPR assays utilize fluorescent dyes that are sensitive to changes in intracellular calcium concentration or membrane potential.[4] These assays are amenable to high-throughput screening and can quickly identify active compounds.[4]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: For more detailed functional characterization, TEVC in Xenopus oocytes expressing the nAChR subtype of interest is a powerful technique. This method allows for the direct measurement of ion channel currents in response to compound application, providing information on agonist efficacy (Eₘₐₓ) and potency (EC₅₀).

In-Vivo Assays

Promising candidates identified from in-vitro screening are further evaluated in animal models to assess their pharmacokinetic properties, in-vivo efficacy, and potential side effects.

-

Microdialysis: In-vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[5] By administering a nicotinic agonist, the effect on the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine can be monitored, providing insights into the compound's in-vivo mechanism of action.[5]

-

Behavioral Models: A variety of behavioral models in rodents can be used to assess the potential therapeutic effects of methyl 5-hydroxynicotinate analogs. For example, models of learning and memory (e.g., Morris water maze, passive avoidance test) can be used to evaluate pro-cognitive effects, while models of depression (e.g., forced swim test) can assess antidepressant-like activity.[6][7]

Structure-Activity Relationships (SAR)

The systematic modification of the methyl 5-hydroxynicotinate scaffold and subsequent biological evaluation allows for the elucidation of structure-activity relationships. This information is critical for the rational design of more potent and selective ligands.

Table 1: Hypothetical SAR Data for Methyl 5-Hydroxynicotinate Analogs at α4β2 and α7 nAChRs

| Compound | R¹ (2-position) | R² (5-position) | R³ (6-position) | α4β2 Kᵢ (nM) | α7 Kᵢ (nM) |

| 1 (Parent) | H | OH | H | 50 | 250 |

| 2a | CH₃ | OH | H | 35 | 300 |

| 2b | Cl | OH | H | 20 | 150 |

| 3a | H | OCH₃ | H | 75 | 400 |

| 3b | H | OAc | H | 60 | 350 |

| 4a | H | OH | Phenyl | 15 | 100 |

| 4b | H | OH | 4-Cl-Phenyl | 10 | 80 |

This table presents hypothetical data for illustrative purposes.

From the hypothetical data above, several SAR trends can be inferred:

-

Substitution at the 2-position: Introduction of a small electron-withdrawing group like chlorine (Compound 2b ) appears to enhance affinity for both α4β2 and α7 subtypes compared to the parent compound.

-

Modification of the 5-hydroxy group: Conversion to an ether (Compound 3a ) or an ester (Compound 3b ) seems to decrease affinity, suggesting the free hydroxyl group may be important for binding.

-

Substitution at the 6-position: The introduction of an aryl group (Compound 4a ) significantly improves affinity, with further enhancement observed with an electron-withdrawing substituent on the phenyl ring (Compound 4b ).

Mechanism of Action and Signaling Pathways

Agonist binding to nAChRs triggers a conformational change, leading to the opening of the ion channel and an influx of cations (primarily Na⁺ and Ca²⁺).[8] This influx depolarizes the cell membrane and initiates downstream signaling cascades. The increase in intracellular Ca²⁺ is a key event that can activate various signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for promoting cell survival and neuroprotection.[8]

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is involved in cell proliferation, differentiation, and synaptic plasticity.

Caption: Simplified schematic of nAChR-mediated signaling pathways.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel nAChR ligands with therapeutic potential. The synthetic versatility of the pyridine ring allows for extensive structural modifications to optimize affinity, selectivity, and functional activity. A systematic approach combining rational design, efficient synthesis, and a comprehensive panel of in-vitro and in-vivo assays is crucial for identifying lead compounds. Future research should focus on exploring a wider range of substitutions, particularly at the 2-, 4-, and 6-positions, and on modifying the 5-hydroxy group to fine-tune interactions with specific nAChR subtypes. Furthermore, detailed pharmacokinetic and toxicological studies of lead candidates will be essential for their translation into clinical applications.

References

- A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. Benchchem. [URL: https://www.benchchem.

- Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5886938/]

- Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4538939/]

- High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports. [URL: https://www.

- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/11292534/]

- Isolation and characterization of N-methyl-N'-oxonicotinium ion, a new urinary metabolite of R-(+)-nicotine in the guinea pig. Drug Metabolism and Disposition. [URL: https://pubmed.ncbi.nlm.nih.gov/3767228/]

- Methyl Nicotinate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00382]

- Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9751070/]

- Partial Agonist Activity of Neonicotinoids on Rat Nicotinic Receptors: Consequences over Epinephrine Secretion and In Vivo Blood Pressure. MDPI. [URL: https://www.mdpi.com/1422-0067/22/22/12270]

- Methyl Nicotinate Impurities and Related Compound. Veeprho. [URL: https://veeprho.

- A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32054652/]

- Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16220335/]

- Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3526702/]

- Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. ResearchGate. [URL: https://www.researchgate.net/publication/283483011_Synthesis_and_Biological_Activity_of_26-Disubstituted_7-Deazapurine_Ribonucleosides]

- analogs of methyllycaconitine--selective nicotinic agent. NIH RePORTER. [URL: https://reporter.nih.gov/project-details/6979603]

- In vivo modulation of the behavioral effects of nicotine by the coumarins xanthotoxin, bergapten, and umbelliferone. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873531/]

- Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1118671/full]

- Process for producing nicotinic acid derivative or salt thereof. Google Patents. [URL: https://patents.google.

- The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3479510/]

- SAR of α7 Nicotinic Receptor Agonists Derived From Tilorone. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22245437/]

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [URL: https://www.mdpi.com/1420-3049/30/1/169]

- Methyl 5-Hydroxynicotinate. LGC Standards. [URL: https://www.lgcstandards.

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39795225/]

- In vivo modulation of the behavioral effects of nicotine by the coumarins xanthotoxin, bergapten, and umbelliferone. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27080866/]

- Synthesis, Structure-Affinity Relationships and Modeling of AMDA Analogs at 5-HT2A and H1 Receptors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007823/]

- Nicotinic Acetylcholine Receptors (nACh). IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/FamilyDisplayForward?familyId=79]

- 5-Methylnicotinic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. ResearchGate. [URL: https://www.researchgate.net/publication/387498703_Synthesis_Structure_and_Biological_Activity_of_2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based_Hydrazones]

- Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442017/]

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Scilit. [URL: https://www.scilit.net/article/10.3390/molecules30010169]

- Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. ResearchGate. [URL: https://www.researchgate.

- Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [URL: https://www.researchgate.

- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11030062/]

- Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19842426/]

- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2996]

- Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8807954/]

- Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [URL: https://www.researchgate.

- NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007823/pdf/nihms559310.pdf]

- Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22435832/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo modulation of the behavioral effects of nicotine by the coumarins xanthotoxin, bergapten, and umbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

Unlocking Cardioprotective Avenues: A Technical Guide to the Therapeutic Potential of Methyl 5-Hydroxynicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxynicotinate hydrochloride, a pyridine derivative, is emerging as a compound of significant interest in the landscape of cardiovascular research. While direct therapeutic applications are in the nascent stages of exploration, the established cardioprotective effects of its parent molecule, 5-hydroxynicotinic acid, and its derivatives, provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of this compound, its chemical attributes, and its promising, albeit hypothesized, therapeutic applications in protecting the heart from significant pathological insults such as doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury. As a Senior Application Scientist, the following sections are designed to provide a comprehensive overview, blending established data with forward-looking insights to guide future research and development.

I. Chemical Profile and Synthesis

Methyl 5-hydroxynicotinate is an organic intermediate that is typically synthesized from 5-hydroxynicotinic acid.[1] The hydrochloride salt is formed by reacting the methyl ester with hydrochloric acid.

Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 89937-78-0 | [2] |

| Molecular Formula | C₇H₈ClNO₃ | [2] |

| Molecular Weight | 189.60 g/mol | [2] |

| Appearance | Off-white powder | [3] |

| Purity | Typically >97% | [2][4] |

| Synonyms | Methyl 5-hydroxypyridine-3-carboxylate hydrochloride, 5-Hydroxy-3-pyridinecarboxylic acid methyl ester hydrochloride | [2] |

Synthesis of Methyl 5-Hydroxynicotinate

The synthesis of Methyl 5-hydroxynicotinate is primarily achieved through the esterification of 5-hydroxynicotinic acid. Several methods have been reported, with variations in reagents and conditions.[1]

Protocol 1: Sulfuric Acid Catalyzed Esterification [1]

-

Dissolve 5-hydroxynicotinic acid (e.g., 2.50 g, 17.97 mmol) in methanol (20.00 mL).

-

Under a nitrogen atmosphere, add concentrated sulfuric acid (e.g., 18 M, 47.90 µL).

-

Stir the mixture at 70°C for 12 hours.

-

Concentrate the reaction solution under reduced pressure.

-

Dissolve the residue in dichloromethane (50.00 mL).

-

Adjust the pH to 8 with a saturated sodium bicarbonate solution to precipitate the product.

-

Filter the resulting white solid to obtain Methyl 5-hydroxynicotinate.

Protocol 2: Thionyl Chloride Mediated Esterification [1]

-

Suspend 5-hydroxynicotinic acid (e.g., 497 mg, 3.57 mmol) in methanol (5 mL) at room temperature.

-

Add thionyl chloride (e.g., 780 µL, 10.7 mmol) dropwise.

-

Heat the mixture at 60°C overnight.

-

Add 0.1 M potassium phosphate buffer (pH 7, 50 mL).

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over magnesium sulfate and concentrate to yield the product.

II. Potential Therapeutic Application: Cardioprotection

The most compelling therapeutic potential for this compound lies in cardioprotection, based on studies of structurally related compounds. Derivatives of 5-hydroxynicotinic acid have demonstrated significant protective effects in preclinical models of doxorubicin-induced cardiomyopathy and myocardial ischemia-reperfusion injury.

A. Doxorubicin-Induced Cardiomyopathy

Doxorubicin is a potent chemotherapeutic agent, but its use is limited by a dose-dependent cardiotoxicity that can lead to congestive heart failure. The underlying mechanism is multifactorial, involving oxidative stress, mitochondrial dysfunction, and apoptosis of cardiomyocytes.

B. Myocardial Ischemia-Reperfusion (I/R) Injury

The restoration of blood flow to an ischemic area of the heart, while essential, paradoxically induces further damage known as reperfusion injury. This is largely driven by a burst of reactive oxygen species (ROS), intracellular calcium overload, and inflammation.

III. Proposed Mechanism of Action: Attenuation of Oxidative Stress and Inflammation

Based on the antioxidant properties of 5-hydroxynicotinic acid derivatives, it is hypothesized that this compound exerts its cardioprotective effects by mitigating the molecular cascades of oxidative stress and inflammation.

Signaling Pathways in Cardiotoxicity

The following diagram illustrates the key signaling pathways implicated in doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury, which represent potential targets for this compound.

Caption: Workflow for preclinical evaluation.

V. Quantitative Data from Related Compounds

The following table summarizes the reported cardioprotective effects of 5-hydroxynicotinic acid derivatives, SSC-77 and SSC-497, in a hypo-reperfusion model.

| Biomarker | Control | SSC-77 (10⁻⁶ mol/l) | SSC-497 (10⁻⁶ mol/l) |

| KFK-MB (% decrease vs control) | - | 47% | 39% |

| LDH (% decrease vs control) | - | 21.8% | 19.6% |

Data extracted from Danilenko et al., 2017

VI. Conclusion and Future Directions

This compound represents a promising candidate for further investigation as a cardioprotective agent. The strong preclinical evidence for the efficacy of its structural analogs in mitigating doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury provides a solid foundation for its development. Future research should focus on:

-

In-depth pharmacological profiling: Elucidating the precise molecular targets and confirming the antioxidant and anti-inflammatory mechanisms of this compound.

-

Pharmacokinetic and toxicological studies: Establishing the safety profile and bioavailability of the compound.

-

Optimization of drug delivery: Exploring novel formulations to enhance cardiac tissue targeting.

The successful completion of these studies will be crucial in translating the therapeutic potential of this compound from a promising hypothesis to a clinically relevant cardioprotective therapy.

VII. References

-

Amerigo Scientific. (n.d.). Methyl 5-hydroxy-3-pyridinecarboxylate (≥96.5% (HPLC); 97%). Retrieved from [Link]

-

Danilenko, L. M., Pokrovskii, M. V., Korokin, M. V., Gureev, V. V., Gudyrev, O. S., Philippenko, N. G., & Pokrovskaya, T. G. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloro-5-hydroxynicotinate. Retrieved from [Link]

-

Shijiazhuang Dowell Chemical Co.,Ltd. (n.d.). Methyl 5-hydroxynicotinate. Retrieved from [Link]

Sources

in vitro evaluation of Methyl 5-hydroxynicotinate hydrochloride

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 5-hydroxynicotinate hydrochloride

This guide provides a comprehensive framework for the , a heterocyclic building block with potential applications in drug discovery.[1][2] As researchers and drug development professionals, our goal is not merely to generate data, but to build a holistic profile of a compound's behavior in a biological context. This document eschews a rigid template in favor of a logical, causality-driven workflow, mirroring the decision-making process in a preclinical drug discovery program. We will proceed from foundational characterization to safety and efficacy profiling, explaining the scientific rationale behind each experimental choice to ensure a robust and interpretable dataset.

Introduction and Foundational Strategy

This compound is a pyridine derivative, a class of compounds prevalent in pharmaceuticals.[1] Its structure, featuring a methyl ester and a hydroxyl group on a pyridine ring, suggests potential for hydrogen bonding and metabolic activity, making a thorough in vitro characterization essential. Lacking extensive public data on its biological effects, our strategy is to construct an evaluation cascade that first establishes its fundamental drug-like properties and safety profile before investigating its potential pharmacological activities, such as anti-inflammatory or antioxidant effects, which are plausible for phenolic compounds.[3][4]

This evaluation is structured as a tiered approach, allowing for go/no-go decisions at critical junctures, thereby conserving resources and focusing efforts on the most promising candidates.[5][6]

Caption: High-level workflow for the in vitro evaluation of a novel compound.

Physicochemical Characterization: The Non-Negotiable First Step

Before a compound touches a cell, we must understand its fundamental chemical behavior. Poor physicochemical properties are a primary cause of failure in drug development.[6] This phase ensures that subsequent biological assays are both technically feasible and interpretable.

Table 1: Key Physicochemical Parameters for this compound

| Parameter | Assay Method | Rationale & Importance | Target Value |

| Identity & Purity | LC-MS, 1H-NMR | Confirms the correct structure and ensures purity is >98% to avoid artifacts from contaminants.[2] | >98% |

| Aqueous Solubility | Kinetic & Thermodynamic | Determines the maximum concentration achievable in aqueous buffers for assays. Poor solubility can lead to false negatives.[7][8] | >50 µM (Kinetic) |

| Chemical Stability | HPLC in PBS (pH 7.4) | Assesses degradation in physiological buffer over time (e.g., 24-48h). Unstable compounds can lead to inconsistent results.[9] | >90% remaining after 24h |

| Lipophilicity (LogD) | Shake-flask or HPLC | Predicts membrane permeability and potential for non-specific binding. LogD at pH 7.4 is more relevant than LogP.[8] | 1 - 3 |

Protocol: Kinetic Solubility Assessment

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well plate containing aqueous buffer (e.g., 198 µL PBS, pH 7.4) to create a range of final compound concentrations.

-

Incubation: Shake the plate at room temperature for 2 hours to allow precipitation to equilibrate.

-

Measurement: Analyze the turbidity of each well using a nephelometer or plate reader. The highest concentration that does not show significant precipitation is determined as the kinetic solubility.

-

Self-Validation: Run a known soluble compound (e.g., Propranolol) and a known insoluble compound (e.g., Amiodarone) as controls to validate the assay performance.

In Vitro Safety & Cytotoxicity Assessment

The primary directive is to first do no harm. Cytotoxicity screening is a critical gatekeeper to eliminate compounds that are overtly toxic to cells at concentrations required for efficacy.[10][11] We recommend screening against at least two cell lines: a liver-derived line (e.g., HepG2) to flag potential hepatotoxicity, and a more general line (e.g., HEK293).[12]

Table 2: Comparison of Common Cytotoxicity Assays

| Assay | Principle | Pros | Cons |

| MTT Assay | Measures mitochondrial reductase activity in viable cells.[12] | High-throughput, sensitive, well-established. | Can be affected by compounds altering cellular redox state. |

| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[12] | Directly measures cell death/lysis. | Less sensitive for early apoptotic events. |

| Neutral Red Uptake | Quantifies the uptake of Neutral Red dye into the lysosomes of viable cells.[12] | Sensitive to early cytotoxic events.[12] | Can be pH-sensitive. |

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., Doxorubicin).

-

MTT Addition: Remove the treatment media and add fresh media containing 0.5 mg/mL MTT. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the TC50 (Toxic Concentration 50%).

In Vitro Efficacy: Anti-Inflammatory Profiling

Given the structural relation of nicotinic acid derivatives to compounds with vasoactive and signaling properties, a logical starting point for efficacy testing is inflammation.[13] The lipopolysaccharide (LPS)-stimulated macrophage model is a gold standard for assessing anti-inflammatory potential in vitro.[14][15]

Caption: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay provides a robust, high-throughput measure of the inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme.[15]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 50,000 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., L-NAME).

-

Inflammatory Challenge: Stimulate the cells with 1 µg/mL LPS for 24 hours. Maintain a set of unstimulated cells as a negative control.

-

NO Measurement: After incubation, collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature. The Griess Reagent detects nitrite, a stable breakdown product of NO.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

-

Cross-Validation: Concurrently run a cytotoxicity assay (e.g., MTT) at the same concentrations to ensure that any observed decrease in NO is due to anti-inflammatory activity and not cell death. This is a critical self-validating step.

In Vitro Efficacy: Antioxidant Capacity Profiling

Oxidative stress is intrinsically linked to inflammation. Evaluating the antioxidant potential of a compound provides another dimension to its pharmacological profile. A combination of chemical and cell-based assays is recommended for a comprehensive picture.[16]

Table 3: Comparison of Antioxidant Activity Assays

| Assay | Type | Principle | Advantages |

| DPPH | Chemical | Measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical.[17][18] | Simple, fast, and inexpensive for initial screening. |

| ABTS | Chemical | Measures scavenging of the ABTS radical cation. Can be used in both aqueous and organic phases.[4][18] | More versatile than DPPH, faster reaction kinetics.[16] |

| CAA | Cell-based | Measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS) in live cells.[16] | More biologically relevant than chemical assays; accounts for cell uptake and metabolism. |

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a range of concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. Determine the IC50 value.

Data Synthesis and Forward Outlook

The culmination of this in vitro cascade is not a series of disconnected data points, but a unified profile. By integrating the physicochemical data with the results from safety and efficacy assays, we can make an informed decision. For example, a compound with potent anti-inflammatory activity (low IC50 in the NO assay) but a narrow therapeutic window (a TC50 value close to its effective concentration) may be deprioritized. Conversely, a compound with moderate efficacy but an excellent safety and ADME profile might be a strong candidate for lead optimization.[5][6]

This guide provides the foundational blueprint for such an evaluation. The specific concentrations, cell lines, and endpoints can and should be adapted based on the emerging data and the specific therapeutic context. The key is the logical progression and the inclusion of self-validating controls at every step, ensuring the integrity and trustworthiness of the final in vitro profile.

References

-

Selvita. In Vitro ADME. [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

-

PharmaLegacy. In Vitro ADME Studies. [Link]

-

Concept Life Sciences. In Vitro ADME Assays. [Link]

-

Han, Y., et al. A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. [Link]

-

Wertalik, P. A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Drug Discovery and Development. [Link]

-

Bio-Rad. Cell-Based Assays in Drug Development: Comprehensive Overview. [Link]

-

PubChem. Methyl 6-chloro-5-hydroxynicotinate. [Link]

-

Juszczak, M., et al. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. Molecules. [Link]

-

MDPI. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. [Link]

-

Juszczak, M., et al. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. MDPI. [Link]

-

MDPI. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. [Link]

-

Fotakis, G. & Timbrell, J.A. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

-

MDPI. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. [Link]

-

CP Lab Safety. Methyl 5-Hydroxynicotinate, 1 gram, Each. [Link]

-

MDPI. Antioxidant Activity of Coumarins and Their Metal Complexes. [Link]

-

MDPI. Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. [Link]

-

National Institutes of Health. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. [Link]

-

Frontiers. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. [Link]

-

Aoyama, H., et al. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Chemical & Pharmaceutical Bulletin. [Link]

Sources

- 1. Methyl 5-Hydroxynicotinate | CymitQuimica [cymitquimica.com]

- 2. Methyl 5-Hydroxynicotinate | 30766-22-4 | TCI Deutschland GmbH [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds [mdpi.com]

- 5. selvita.com [selvita.com]

- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 7. criver.com [criver.com]

- 8. In Vitro ADME Assays [conceptlifesciences.com]

- 9. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 14. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]

- 18. Frontiers | Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata [frontiersin.org]

An In-depth Technical Guide to the Safety and Toxicity Profile of Methyl 5-hydroxynicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxynicotinate hydrochloride is a pyridine derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel compound intended for further development, a thorough understanding of its safety and toxicity profile is paramount for risk assessment and ensuring safe handling. This technical guide provides a comprehensive framework for evaluating the toxicological properties of this compound. While specific experimental data on this compound is limited in publicly available literature, this document synthesizes information from safety data sheets for the free base form and outlines the critical toxicological studies required for a complete safety assessment, grounded in established regulatory guidelines. This guide is intended to serve as a foundational resource for researchers and drug development professionals, detailing the necessary experimental protocols and the scientific rationale behind them.

Introduction and Physicochemical Properties

Methyl 5-hydroxynicotinate, also known as 5-Hydroxynicotinic acid methyl ester, is an organic intermediate.[1] Its hydrochloride salt form is often utilized to improve solubility and stability. This compound belongs to the class of pyridine derivatives, a diverse group of heterocyclic compounds with a wide range of biological activities and toxicological profiles.[2][3][4][5] Given its structure, it is a key building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] A comprehensive evaluation of its safety is a critical prerequisite for any further application.

Table 1: Physicochemical Properties of Methyl 5-hydroxynicotinate

| Property | Value | Source |

| Chemical Formula | C₇H₇NO₃ | [6] |

| Molecular Weight | 153.14 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | >98.0% (GC) | |

| Synonyms | 5-Hydroxynicotinic acid methyl ester, 5-Hydroxy-3-pyridinecarboxylic acid methyl ester, Methyl 5-hydroxy-3-pyridinecarboxylate | [6][7] |

| CAS Number | 30766-22-4 | [6] |

Note: The data above pertains to the free base, Methyl 5-hydroxynicotinate. Properties of the hydrochloride salt may vary, particularly in terms of solubility and melting point.

Hazard Identification and Handling Precautions

Based on available Safety Data Sheets (SDS) for Methyl 5-hydroxynicotinate, the compound is classified as hazardous.[7] The primary identified hazards are:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[7]

-

Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[7]

These classifications necessitate stringent safety protocols in a laboratory setting.

Recommended Handling Procedures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: No protective equipment is needed under normal use conditions with adequate ventilation.[7]

-

-

Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[7] Avoid breathing dust and avoid contact with skin and eyes.[7] Do not ingest.[7]

A Proposed Framework for Comprehensive Toxicological Assessment

To establish a complete safety profile for this compound, a battery of toxicological tests is required. The following sections outline the standard methodologies and the rationale for their application, based on international regulatory guidelines.

Acute Toxicity Assessment

The initial step in toxicological evaluation is to determine the potential for adverse effects from short-term exposure.[8] This is typically achieved through acute oral toxicity testing.

Causality Behind Experimental Choices: The primary goal is to determine the median lethal dose (LD50) and identify clinical signs of toxicity. This data is crucial for classifying the substance according to the Globally Harmonised System (GHS) and provides essential information for dose selection in subsequent, longer-term studies.[9] The use of a stepwise procedure minimizes the number of animals required while still providing a robust assessment.[10][11]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) [9][10]

-

Animal Selection: Use healthy, young adult rodents (rats are a common choice), typically of a single sex (females are often preferred).[11]

-

Housing and Acclimation: House animals in appropriate conditions with a standard diet and water ad libitum. Allow for an acclimation period of at least 5 days before the study begins.

-

Dose Preparation: Prepare the test substance, this compound, in a suitable vehicle (e.g., water or corn oil). The concentration should be prepared immediately before administration.[9]

-